molecular formula C15H16N2O4S B5190930 N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide

Cat. No.: B5190930
M. Wt: 320.4 g/mol
InChI Key: XFZDKDLEJKLDIC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide is a chemical compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-sulfamoylaniline and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-sulfamoylphenyl)-4-methylbenzamide.

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-4-methylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-sulfamoylphenyl)acetamide
  • N-(2-methoxy-5-sulfamoylphenyl)propionamide
  • N-(2-methoxy-5-sulfamoylphenyl)butyramide

Uniqueness

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-3-5-11(6-4-10)15(18)17-13-9-12(22(16,19)20)7-8-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZDKDLEJKLDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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